2-(oxolan-3-yl)aniline
Description
2-(Oxolan-3-yl)aniline is an aromatic amine derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position and attached to the aniline moiety at the benzene ring’s 2-position. This compound is of interest in organic synthesis due to the combined electronic effects of the electron-donating oxolane ring and the nucleophilic aniline group. Such derivatives are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science, where substituent positioning and steric/electronic properties critically influence reactivity and biological activity .
Properties
CAS No. |
1353854-21-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Nucleophilic Substitution: : One common method to synthesize 2-(oxolan-3-yl)aniline involves the nucleophilic substitution of a halogenated tetrahydrofuran derivative with aniline. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Reductive Amination: : Another approach is the reductive amination of 3-oxolanyl ketone with aniline. This method uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(oxolan-3-yl)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents like bromine (Br2) or sulfuric acid (H2SO4) are commonly employed.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, H2 with Pd/C.
Substitution: Br2 in acetic acid, H2SO4 in water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry
2-(oxolan-3-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.
Biology
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can help elucidate biochemical pathways and mechanisms of action.
Medicine
The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research focuses on optimizing the structure to enhance efficacy and reduce toxicity.
Industry
In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The tetrahydrofuran ring can enhance the compound’s ability to interact with biological targets, increasing its potency and selectivity.
Comparison with Similar Compounds
2-(Oxolan-3-yloxy)aniline
- Structural Differences : Unlike 2-(oxolan-3-yl)aniline, this compound contains an ether linkage (oxygen bridge) between the oxolane and aniline groups. The oxolane is attached via an -O- group at the benzene’s 2-position.
- Electronic Effects : The ether oxygen enhances polarity and may reduce electron donation to the aromatic ring compared to direct bonding.
- Applications : Likely used in polymer or surfactant synthesis due to its ether functionality, which improves solubility in polar solvents .
1-(Oxolan-3-yl)-1H-pyrazol-3-amine
- Structural Differences : Replaces the aniline group with a pyrazole ring. The oxolane is bonded to the pyrazole’s 1-position, and the amine is at the 3-position.
- Reactivity : Pyrazole’s aromaticity and dual nitrogen atoms introduce electron-withdrawing effects, contrasting with aniline’s electron-rich nature.
- Applications: Potential use in medicinal chemistry, as pyrazole derivatives are common in kinase inhibitors and anti-inflammatory agents .
| Property | This compound | 1-(Oxolan-3-yl)-1H-pyrazol-3-amine |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | C₈H₁₃N₃O |
| Key Functional Group | Aniline, oxolane | Pyrazole, oxolane |
| Electron Effects | Electron-donating | Mixed (pyrazole EW, oxolane ED) |
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
- Structural Differences : Substitutes oxolane with a 1,3-dioxolane ring bearing four methyl groups. The aniline is attached at the dioxolane’s 2-position.
- Steric Effects : Tetramethyl groups create significant steric hindrance, limiting accessibility to the aniline’s reactive -NH₂ group.
- Stability : The dioxolane ring may offer improved hydrolytic stability compared to oxolane due to reduced ring strain .
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
- Structural Differences : Incorporates an oxadiazole ring between the aniline and oxolane. The oxadiazole is electron-deficient, altering the electronic environment.
- Spectroscopic Relevance : Predicted collision cross-section (CCS) values for [M+H]+ (180.2 Ų) and [M+Na]+ (188.5 Ų) aid in mass spectrometry characterization.
- Applications : Oxadiazoles are prevalent in drug design for their metabolic stability and hydrogen-bonding capacity .
Key Findings and Implications
Electronic Modulation : Direct attachment of oxolane to aniline (target compound) maximizes electron donation to the benzene ring, enhancing nucleophilicity compared to ether-linked analogs .
Steric vs.
Biological Relevance : Pyrazole and oxadiazole derivatives exhibit broader pharmacological activity than simple aniline analogs, though at the cost of synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
